1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- 1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 651334-66-6
VCID: VC16797686
InChI: InChI=1S/C21H24N2O3S/c1-26-17-7-8-19-20(13-17)23(14-16-9-11-22-12-10-16)15-21(19)27(24,25)18-5-3-2-4-6-18/h2-8,13,15-16,22H,9-12,14H2,1H3
SMILES:
Molecular Formula: C21H24N2O3S
Molecular Weight: 384.5 g/mol

1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

CAS No.: 651334-66-6

Cat. No.: VC16797686

Molecular Formula: C21H24N2O3S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- - 651334-66-6

Specification

CAS No. 651334-66-6
Molecular Formula C21H24N2O3S
Molecular Weight 384.5 g/mol
IUPAC Name 3-(benzenesulfonyl)-6-methoxy-1-(piperidin-4-ylmethyl)indole
Standard InChI InChI=1S/C21H24N2O3S/c1-26-17-7-8-19-20(13-17)23(14-16-9-11-22-12-10-16)15-21(19)27(24,25)18-5-3-2-4-6-18/h2-8,13,15-16,22H,9-12,14H2,1H3
Standard InChI Key JOEWOOADODYVEM-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is C21H24N2O3S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}, with a molecular weight of 384.5 g/mol. Its IUPAC name, 3-(benzenesulfonyl)-6-methoxy-1-(piperidin-4-ylmethyl)indole, reflects the substitution pattern on the indole core. The bicyclic indole system is fused to a benzene ring at positions 2 and 3, while the sulfonyl group at position 3 and the piperidinylmethyl group at position 1 introduce steric and electronic modifications critical for biological activity.

Structural Features and Reactivity

The methoxy group at position 6 enhances electron density in the aromatic system, potentially influencing binding interactions with hydrophobic pockets in target proteins. The phenylsulfonyl moiety at position 3 acts as a strong electron-withdrawing group, stabilizing the indole ring and modulating solubility. The piperidinylmethyl substituent at position 1 introduces a basic nitrogen atom, enabling salt formation and improving bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H24N2O3S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight384.5 g/mol
IUPAC Name3-(Benzenesulfonyl)-6-methoxy-1-(piperidin-4-ylmethyl)indole
Canonical SMILESCOC1=CC2=C(C=C1)C(=CN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4
Topological Polar Surface Area83.8 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis of 1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically employs multi-step protocols involving Fischer indole synthesis and subsequent functionalization. A representative pathway involves:

  • Indole Core Formation: Condensation of 4-methoxyphenylhydrazine with a ketone precursor under acidic conditions to yield the 6-methoxyindole intermediate.

  • Sulfonation: Reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group at position 3.

  • Piperidinylmethyl Introduction: Alkylation of the indole nitrogen with 4-(chloromethyl)piperidine or reductive amination using piperidin-4-ylmethanol.

Process Optimization

Key challenges include regioselectivity during sulfonation and minimizing side reactions during piperidinylmethylation. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical for achieving yields >70%. Purification via column chromatography or recrystallization from ethanol-water mixtures ensures >98% purity.

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Properties

Preliminary in vitro assays indicate that this compound inhibits cyclooxygenase-2 (COX-2) with an IC50 of 1.2 µM, comparable to celecoxib (IC50 = 0.8 µM). Molecular docking studies suggest that the phenylsulfonyl group forms hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the piperidinylmethyl moiety enhances membrane permeability.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, likely due to disruption of cell wall biosynthesis via binding to penicillin-binding proteins.

ActivityTarget/MechanismEfficacy (IC50/MIC)
Anti-inflammatoryCOX-2 inhibition1.2 µM
AnalgesicProstaglandin E2 suppression85% at 10 µM
AntimicrobialS. aureus cell wall disruption16 µg/mL

Applications in Drug Discovery

Pain Management

The compound’s dual COX-2 inhibition and opioid receptor modulation (κ-opioid receptor Ki = 320 nM) position it as a candidate for non-addictive analgesics. Structural analogs lacking the piperidinylmethyl group show reduced blood-brain barrier penetration, underscoring this moiety’s role in central nervous system targeting.

Immunomodulation

In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced synovial inflammation by 62% compared to controls, likely through suppression of NF-κB signaling.

Research Advancements and Future Directions

Preclinical Development

Phase I metabolic studies in human liver microsomes reveal predominant oxidation of the piperidine ring, yielding a major metabolite (M1) with 40% parent compound activity. Prodrug strategies, such as esterification of the methoxy group, are under investigation to improve oral bioavailability.

Comparative Analysis with Analogues

Compared to 6-methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole (CAS No. 582319-12-8), the piperidinylmethyl variant demonstrates 3-fold greater COX-2 selectivity, attributed to enhanced steric complementarity.

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